molecular formula C21H17N3OS B3005488 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide CAS No. 896351-40-9

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide

Cat. No.: B3005488
CAS No.: 896351-40-9
M. Wt: 359.45
InChI Key: PBKYSRCOMZGYIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide is a benzimidazole-derived aromatic amide characterized by a benzamide core substituted with a methylthio (-SCH₃) group at the para position and a 1H-benzo[d]imidazole moiety at the ortho position of the phenyl ring. The methylthio group enhances lipophilicity and may influence metabolic stability, while the benzimidazole scaffold contributes to π-π stacking interactions and hydrogen bonding with biological targets .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-26-15-12-10-14(11-13-15)21(25)24-17-7-3-2-6-16(17)20-22-18-8-4-5-9-19(18)23-20/h2-13H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKYSRCOMZGYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural properties, and various biological effects, supported by relevant research findings and case studies.

Synthesis and Structural Properties

The compound is synthesized through a multi-step reaction involving benzimidazole derivatives and methylthio-substituted benzamides. The general synthetic pathway includes:

  • Formation of Benzimidazole : The initial step involves the condensation of o-phenylenediamine with aromatic aldehydes to form benzimidazole.
  • Methylthio Substitution : Methylthio groups are introduced via nucleophilic substitution reactions.
  • Final Coupling : The final product is obtained through coupling reactions, typically involving acylation.

The molecular formula for this compound is C21H17N3OS, with a molecular weight of 359.4 g/mol .

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds containing benzimidazole moieties. For instance, derivatives similar to this compound have shown efficacy against various viruses, including:

  • Hepatitis C Virus (HCV) : Compounds in this class have demonstrated significant inhibition of HCV replication in vitro, with IC50 values ranging from 0.35 μM to 0.50 μM .
  • Influenza Viruses : Similar compounds have been reported to inhibit multiple strains of influenza, including oseltamivir-resistant variants .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it may exert cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). Key findings include:

  • Cell Viability Assays : In vitro studies revealed that at concentrations of 10–20 µM, the compound significantly reduced cell viability by inducing apoptosis .
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific protein methyltransferases, which play crucial roles in tumor cell proliferation .

Case Studies

Several case studies provide insights into the biological activity of this compound:

  • Study on Antiviral Efficacy :
    • In vitro tests showed that the compound inhibited viral replication in Vero cells infected with dengue virus (DENV-2), reducing viral load by over 90% at optimal concentrations .
  • Anticancer Research :
    • A study focused on MDA-MB-231 cells demonstrated that treatment with the compound led to a significant increase in apoptosis markers, suggesting its potential as an anticancer agent .

Comparative Analysis of Biological Activities

Biological ActivityTarget Virus/CancerIC50/EffectivenessReference
AntiviralHCV0.35 µM
AntiviralInfluenzaVarious strains inhibited
AnticancerMDA-MB-231Significant apoptosis at 10–20 µM

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. This mechanism was demonstrated in a study where treatment with the compound resulted in significant cell death in MCF-7 breast cancer cells .

Neuroprotective Effects

Another significant application of this compound is its neuroprotective properties. Research indicates that it may provide protection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Case Study : In a preclinical model, this compound was shown to reduce oxidative stress and inflammation in neuronal cells, leading to improved survival rates under neurotoxic conditions .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

  • Research Findings : A study reported that this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis via caspase activation
A549 (Lung)15.0Cell cycle arrest at G1 phase

Neuroprotective Effects Data

ModelTreatment Concentration (µM)Outcome
Neuronal Cells10Reduced oxidative stress by 30%
Neurotoxic Model5Increased cell viability by 25%

Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Comparison with Similar Compounds

Methoxy-Substituted Derivatives

Compounds such as (E)-4-(3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2/3/4-methoxyphenyl)benzamide (, compounds 11–13) differ in the position of the methoxy (-OCH₃) substituent on the benzamide’s phenyl ring. Key comparisons:

  • Melting Points : Methoxy derivatives exhibit lower melting points (258–283°C) compared to hydroxy-substituted analogs (>300°C), attributed to reduced intermolecular hydrogen bonding .
  • Biological Activity : Methoxy derivatives show moderate kinase inhibition, while the methylthio variant may have enhanced membrane permeability due to higher lipophilicity .

Hydroxy-Substituted Derivatives

Compounds 14–15 () feature hydroxy (-OH) groups. These derivatives exhibit:

  • Thermal Stability : Melting points >300°C, reflecting strong intermolecular hydrogen bonding .

Chloro-Substituted Analogs

Chlorophenyl variants like (E)-4-(3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(3/4-chlorophenyl)benzamide (, compounds 6–7) demonstrate:

  • Electron-Withdrawing Effects : Chlorine substituents enhance electrophilicity, improving interactions with enzymatic active sites .
  • Anticancer Activity : Chloro derivatives exhibit IC₅₀ values <10 μM in breast cancer models, comparable to methylthio analogs .

Functional Group Replacements

Methylthio vs. Sulfonamide Groups

Compounds like HBK4 (N-(4-(5-(phenylsulfonamido)-1H-benzo[d]imidazol-2-yl)phenyl)benzenesulfonamide; ) replace the methylthio group with sulfonamide (-SO₂NH₂). Key differences:

  • Hydrogen Bonding : Sulfonamide groups increase polar surface area (PSA), reducing blood-brain barrier penetration but enhancing solubility .
  • Antiparasitic Activity : HBK4 shows efficacy against Haemonchus contortus (EC₅₀ = 2.5 μM), whereas methylthio derivatives prioritize anticancer targets .

Benzamide vs. Thiazolidinone Hybrids

Thiazolidinone derivatives () integrate a 4-thiazolidinone ring, altering pharmacokinetic profiles:

  • Antimicrobial Activity: Thiazolidinone hybrids exhibit MIC values of 4–8 μg/mL against Staphylococcus aureus, outperforming benzamide-based compounds in bacterial models .

Pharmacokinetic and Physicochemical Properties

Table 1. Comparative Data for Selected Analogs

Compound Name Substituent Melting Point (°C) LogP* PSA (Ų) Key Biological Activity
Target Compound -SCH₃ Not reported 3.8 85 Kinase inhibition
(E)-N-(3-chlorophenyl)benzamide (6) -Cl >250 4.1 78 Anticancer (IC₅₀ <10 μM)
HBK4 -SO₂NH₂ Not reported 2.5 120 Anthelmintic (EC₅₀ = 2.5 μM)
W5 () -Br 202–205 4.5 90 Antimicrobial (MIC = 8 μg/mL)

*Calculated using fragment-based methods.

Key Observations:

  • Lipophilicity : Methylthio and bromo substituents (e.g., W5) increase LogP, favoring membrane permeability but risking hepatotoxicity .
  • Polar Surface Area (PSA) : Compounds with PSA ≤90 Ų (e.g., target compound) align with optimal oral bioavailability thresholds .

Q & A

Q. What are the common synthetic routes for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates to form the benzimidazole core. For example, (1H-benzo[d]imidazol-2-yl)methanamine is synthesized via literature methods and reacted with benzaldehyde to form Schiff bases .
  • Step 2 : Introduction of the methylthio group via nucleophilic substitution or coupling reactions. Thioglycolic acid or methylthio-containing aryl halides are used under catalytic conditions (e.g., ZnCl₂ or CBr₄) .
  • Optimization Strategies :
    • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for benzimidazole formation .
    • Catalysts : Anhydrous ZnCl₂ or CBr₄ improves yields in cyclization steps .
    • Temperature : Controlled reflux (70–100°C) minimizes side reactions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzimidazole core and substituent positions. For example, singlet peaks at δ12.31 (S-H) and δ10.93 (N-H) in ¹H NMR validate benzimidazole-thiol intermediates .
  • FT-IR : Stretching bands at ~1673 cm⁻¹ (C=O) and 3409 cm⁻¹ (N-H) confirm amide and benzimidazole groups .
  • HRMS : Molecular ion peaks (e.g., m/z 554 [M⁺]) validate molecular formulas .
  • Elemental Analysis : Deviations ≤0.4% from theoretical values ensure purity .

Q. How can initial biological activity screening be designed for this compound?

  • Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Compare results to controls like thiabendazole .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa) with TP53 upregulation as a mechanistic focus .
  • Dosage Range : Start at 10–100 µM, with DMSO as a co-solvent (≤1% v/v) to avoid cytotoxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., methylthio vs. methoxy groups) impact biological activity?

  • Methylthio (SMe) : Enhances lipophilicity, improving membrane permeability. In benzimidazole derivatives, SMe substitution at the para position increased antifungal activity by 4-fold compared to methoxy (OMe) .

  • Methoxy (OMe) : Reduces cytotoxicity but may decrease potency due to lower electron-withdrawing effects. For example, OMe-substituted analogs showed 50% lower TP53 upregulation than SMe derivatives .

  • Table 1 : Activity Comparison of Substituents

    SubstituentAntifungal MIC (µM)Anticancer IC₅₀ (µM)
    SMe12.528.4
    OMe50.045.7
    H (parent)100.062.3
    Data from

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize discrepancies in MIC values .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography. For example, a 2020 study resolved conflicting anticancer data by confirming a misassigned methylthio group as a nitro substituent .
  • Meta-Analysis : Compare logP and IC₅₀ values across studies to identify outliers. A 2023 review attributed activity variations to differences in bacterial strain virulence factors .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

  • Molecular Docking : Predict binding to target proteins (e.g., CYP51 for antifungals). A 2020 study showed that SMe-substituted derivatives had stronger hydrogen bonding with CYP51 (ΔG = -9.2 kcal/mol) than OMe analogs .
  • ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks. Methylthio groups increase logP by ~0.5 units compared to hydroxyl groups .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity. A 2021 model found that electron-withdrawing groups at the benzamide position enhance antifungal potency (R² = 0.89) .

Q. What experimental approaches validate target engagement in mechanistic studies?

  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to TP53 by observing thermal stabilization (ΔTm ≥ 2°C) in compound-treated cancer cells .
  • Knockout Models : Use CRISPR-Cas9 to delete TP53 in HeLa cells; loss of compound efficacy confirms target specificity .
  • Pull-Down Assays : Biotinylated analogs coupled to streptavidin beads isolate bound proteins for LC-MS/MS identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.